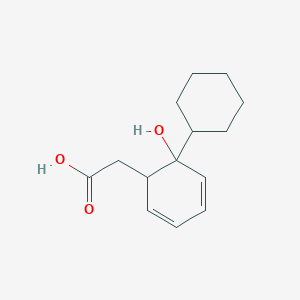
2-(6-Cyclohexyl-6-hydroxycyclohexa-2,4-dien-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Cyclohexylhydroxyphenylaceticacid is an organic compound characterized by the presence of a cyclohexyl group, a hydroxy group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Cyclohexylhydroxyphenylaceticacid typically involves the following steps:
Cyclohexylation: Introduction of the cyclohexyl group to the phenylacetic acid backbone.
Hydroxylation: Addition of a hydroxy group to the phenyl ring.
Industrial Production Methods: Industrial production methods often employ catalytic processes to enhance yield and efficiency. Common catalysts include transition metals such as palladium or nickel, which facilitate the cyclohexylation and hydroxylation reactions under controlled conditions.
Types of Reactions:
Oxidation: ®-Cyclohexylhydroxyphenylaceticacid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
®-Cyclohexylhydroxyphenylaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Cyclohexylhydroxyphenylaceticacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Cyclohexylphenylaceticacid: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
Hydroxyphenylaceticacid: Lacks the cyclohexyl group, affecting its biological activity and applications.
Uniqueness: ®-Cyclohexylhydroxyphenylaceticacid is unique due to the presence of both the cyclohexyl and hydroxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(6-cyclohexyl-6-hydroxycyclohexa-2,4-dien-1-yl)acetic acid |
InChI |
InChI=1S/C14H20O3/c15-13(16)10-12-8-4-5-9-14(12,17)11-6-2-1-3-7-11/h4-5,8-9,11-12,17H,1-3,6-7,10H2,(H,15,16) |
InChI Key |
VIUBPJBHBABDOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(C=CC=CC2CC(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















